molecular formula C25H34N4O10 B15073622 Pomalidomide-amino-PEG5-NH2

Pomalidomide-amino-PEG5-NH2

Cat. No.: B15073622
M. Wt: 550.6 g/mol
InChI Key: PVRWYELYSSBQTG-UHFFFAOYSA-N
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Description

Pomalidomide-amino-PEG5-NH2 is a synthetic compound that combines the properties of pomalidomide and a polyethylene glycol (PEG) linker with an amino group. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and bioavailability of the compound, making it a valuable tool in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pomalidomide-amino-PEG5-NH2 involves multiple steps. Initially, pomalidomide is synthesized through a reaction between nitro phthalic acid and 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent. This reaction yields 3-(3-nitrophthalimido)-piperidine-2,6-dione, which is then reduced to pomalidomide .

Industrial Production Methods: For industrial production, continuous flow synthesis is employed to ensure high yield and purity. This method involves a series of reactions carried out in a continuous flow reactor, allowing for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions: Pomalidomide-amino-PEG5-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are various conjugates used in PROTAC technology, which are designed to degrade specific target proteins .

Scientific Research Applications

Pomalidomide-amino-PEG5-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing PROTACs, which are molecules designed to degrade specific proteins.

    Biology: Employed in studies involving protein degradation and cellular signaling pathways.

    Medicine: Investigated for its potential in treating diseases by targeting and degrading disease-causing proteins.

    Industry: Utilized in the development of new therapeutic agents and drug delivery systems .

Mechanism of Action

Pomalidomide-amino-PEG5-NH2 exerts its effects by recruiting the E3 ubiquitin ligase cereblon. This recruitment leads to the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The PEG linker enhances the solubility and stability of the compound, facilitating its interaction with target proteins and the ubiquitin-proteasome system .

Comparison with Similar Compounds

  • Pomalidomide-PEG4-NH2
  • Pomalidomide-PEG6-NH2
  • Lenalidomide
  • Thalidomide

Comparison: Pomalidomide-amino-PEG5-NH2 is unique due to its specific PEG linker length, which provides an optimal balance between solubility and bioavailability. Compared to pomalidomide-PEG4-NH2 and pomalidomide-PEG6-NH2, the PEG5 linker offers better pharmacokinetic properties. Additionally, while lenalidomide and thalidomide are also used in medicinal chemistry, this compound is specifically designed for targeted protein degradation, making it more effective in certain therapeutic applications .

Properties

Molecular Formula

C25H34N4O10

Molecular Weight

550.6 g/mol

IUPAC Name

2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide

InChI

InChI=1S/C25H34N4O10/c26-6-7-35-8-9-36-10-11-37-12-13-38-14-15-39-16-21(31)27-18-3-1-2-17-22(18)25(34)29(24(17)33)19-4-5-20(30)28-23(19)32/h1-3,19H,4-16,26H2,(H,27,31)(H,28,30,32)

InChI Key

PVRWYELYSSBQTG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCOCCOCCN

Origin of Product

United States

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